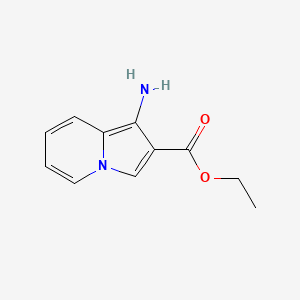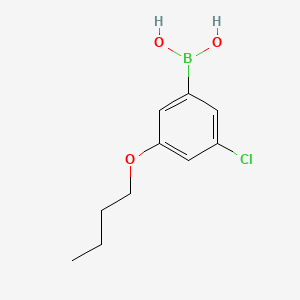
(3-Butoxy-5-chlorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The molecular formula of “(3-Butoxy-5-chlorophenyl)boronic acid” is C10H14BClO3 . The structure of boronic acids is commonly studied in organic chemistry .
Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. For example, they are used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .
Aplicaciones Científicas De Investigación
Boronic Acid in Organic Synthesis
Boronic acids, including variants like (3-butoxy-5-chlorophenyl)boronic acid, are pivotal in organic synthesis due to their versatility and reactivity. They play a crucial role in catalysis, such as in the highly enantioselective aza-Michael additions, which are essential for creating densely functionalized cyclohexanes. This application demonstrates the importance of boronic acids in facilitating reactions that yield complex molecular architectures, showcasing their utility in synthesizing compounds with precise stereochemistry (Hashimoto, Gálvez, & Maruoka, 2015).
Boronic Acids in Spectroscopy and Molecular Docking
The characterization of boronic acids, including their spectroscopic properties, is crucial for understanding their interactions at the molecular level. For instance, 3-chlorophenyl boronic acid has been studied using quantum chemical calculations and spectral techniques, providing insights into its vibrational wavenumbers, infrared intensities, and Raman scattering. Such detailed characterization aids in the identification of reactive sites and the understanding of molecular interactions, which is invaluable in fields like drug design and materials science (Jeelani, Muthu, Raajaraman, & Sevvanthi, 2020).
Boronic Acids in Chemosensors
The unique reactivity of boronic acids with diols has been exploited in the development of chemosensors for detecting biologically active substances. These sensors can probe various analytes, from carbohydrates to bioactive compounds, indicating the significance of boronic acids in biomedical and environmental monitoring applications. The ability of boronic acids to form stable complexes with diols underlies the design of fluorescent sensors that change their fluorescence properties upon analyte binding, offering a versatile tool for sensitive and selective detection (Huang et al., 2012).
Advancements in Borylation Chemistry
The field of borylation chemistry, crucial for introducing boron atoms into organic molecules, has seen significant advancements with the use of boronic acids. These developments have expanded the toolkit available to chemists for synthesizing boron-containing compounds, which are essential in pharmaceuticals, agrochemicals, and materials science. The exploration of novel borane and borocation reagents beyond traditional boronic acids has opened up new pathways for chemical synthesis, demonstrating the evolving role of boronic acids in modern chemistry (Lawson & Melen, 2017).
Direcciones Futuras
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Propiedades
IUPAC Name |
(3-butoxy-5-chlorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-2-3-4-15-10-6-8(11(13)14)5-9(12)7-10/h5-7,13-14H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCIQINFZZBGET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681560 |
Source


|
| Record name | (3-Butoxy-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Butoxy-5-chlorophenyl)boronic acid | |
CAS RN |
1256345-75-1 |
Source


|
| Record name | Boronic acid, B-(3-butoxy-5-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Butoxy-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)
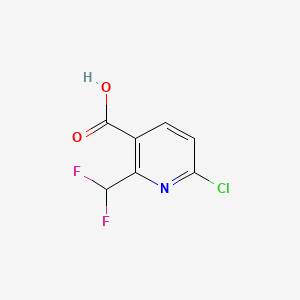
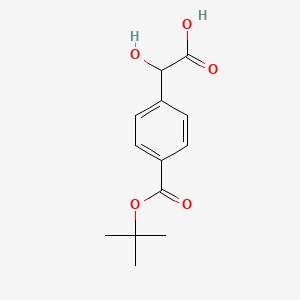
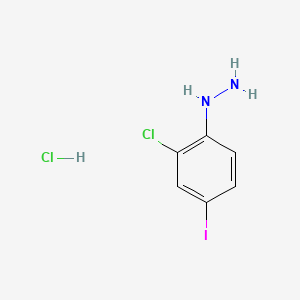
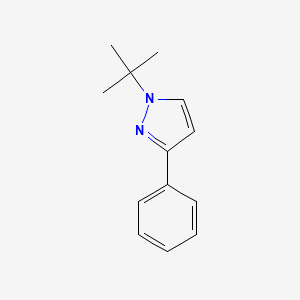
![5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B577522.png)
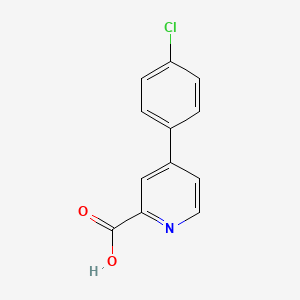
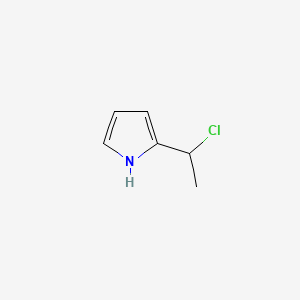

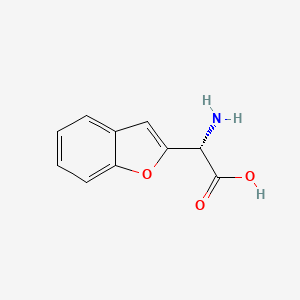
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid](/img/structure/B577532.png)
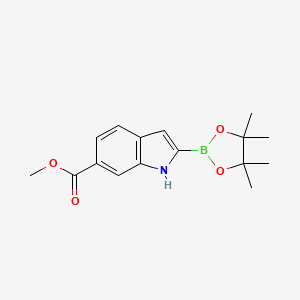
![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B577534.png)
